molecular formula C8H4Cl2F3NO B1618172 n-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide CAS No. 328-11-0

n-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1618172
CAS RN: 328-11-0
M. Wt: 258.02 g/mol
InChI Key: ZMSPWYGZEBCPEP-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide, also known as DCTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Antiplasmodial Properties

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide shows potential in antimalarial research. A study prepared a series of compounds including similar structures for evaluating their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. These compounds exhibited biological activity and low toxicity against monkey kidney Vero cells (Mphahlele, Mmonwa, & Choong, 2017).

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various chemical structures. For instance, ethyl difluoro(trimethylsilyl)acetate and difluoro(trimethylsilyl)acetamides, which are precursors of 3,3‐Difluoroazetidinones, have been prepared from chlorodifluoroacetamides, including structures similar to N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide (Bordeau, Frébault, Gobet, & Picard, 2006).

Antipathogenic Activity

Research into antipathogenic activity of various acylthioureas, including compounds with structural similarity to N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide, has shown significant results, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These studies demonstrate the potential of these derivatives for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Environmental Impact and Contamination Studies

The use and environmental impact of organofluorine compounds, including those similar to N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide, have been studied. These compounds are now ubiquitous environmental contaminants and pose questions about their distribution, fate, and biological effects (Key, Howell, & Criddle, 1997).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSPWYGZEBCPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301020
Record name n-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide

CAS RN

328-11-0
Record name NSC140396
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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